1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common method involves the acylation of 2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline with 4-chloro-3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could produce various substituted quinoline derivatives.
Scientific Research Applications
1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the quinoline structure can interact with various biological receptors. These interactions can modulate enzyme activity or receptor function, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitrobenzoyl chloride: A precursor in the synthesis of the target compound.
4-chloro-3-nitrobenzoic acid: Another related compound with similar functional groups.
2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline: The core structure used in the synthesis.
Uniqueness
1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in various chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3/c1-24(2)16-25(3,18-9-5-4-6-10-18)19-11-7-8-12-21(19)27(24)23(29)17-13-14-20(26)22(15-17)28(30)31/h4-15H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBJDSCKWVXWEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])(C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.